2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE

FABP4 inhibition non-annulated thiophenylamide TR-FRET assay

For FABP4/5 programs, this compound provides a distinct cyclopentylacetyl substitution that is absent in Roche's US9353102 exemplars, directly interrogating hydrophobic sub-pocket tolerance where acetamide vs. carboxamide connectivity can differentiate nM from µM potency. It is an ideal fragment-like hit-to-lead starting point (MW 267.39, cLogP <3.5) with multiple synthetic handles and a favorable IP landscape outside the composition-of-matter claims of dominant patent families. For structurally verified SAR studies, source only this specific cyclopentyl variant—other N-acyl analogs are not interchangeable.

Molecular Formula C14H21NO2S
Molecular Weight 267.39
CAS No. 1421526-35-3
Cat. No. B2477037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE
CAS1421526-35-3
Molecular FormulaC14H21NO2S
Molecular Weight267.39
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCCC(C2=CC=CS2)O
InChIInChI=1S/C14H21NO2S/c16-12(13-6-3-9-18-13)7-8-15-14(17)10-11-4-1-2-5-11/h3,6,9,11-12,16H,1-2,4-5,7-8,10H2,(H,15,17)
InChIKeyDSWZWWNGWYPLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (CAS 1421526-35-3): Structural Identity and Procurement Baseline


2-Cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (CAS 1421526-35-3, molecular formula C14H21NO2S) is a synthetic non-annulated thiophenylamide derivative belonging to a compound class extensively investigated by Hoffmann-La Roche as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, as disclosed in patent US9353102 [1]. The molecule features three distinctive pharmacophoric elements: a cyclopentylacetyl group, a central acetamide linker, and a 3-hydroxy-3-(thiophen-2-yl)propyl side chain terminating in a secondary alcohol. This compound shares the core N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide scaffold with several structurally characterized analogs but is differentiated by its cyclopentyl substitution pattern, which confers a unique combination of lipophilicity (predicted cLogP ~2.6–3.0) and hydrogen-bonding capacity (one H-bond donor from the secondary alcohol, plus the acetamide NH and carbonyl) not replicated by any in-class comparator bearing linear alkyl or aryl substituents at the acetyl position [2].

Why In-Class Substitution of 2-Cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide Carries Quantifiable Risk


Although multiple non-annulated thiophenylamides share the generic N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide scaffold, the biological potency of this class is exquisitely sensitive to the N-acyl substituent. BindingDB data extracted from patent US9353102 reveal that within a single congeneric series, FABP4 IC50 values span more than 60-fold — from 13 nM for the most potent cyclopentene-carboxylic acid derivative (BDBM234709) to 890 nM for a closely related analog with a modified thiophene substitution (BDBM234684) — despite all compounds being tested under identical TR-FRET assay conditions at pH 7.5 [1]. Similarly, FABP5 IC50 values for the same compound set range from 30 nM to 890 nM [2]. The target compound's cyclopentylacetyl moiety represents a structurally distinct lipophilic group that is not represented among the exemplars with quantitative FABP affinity data. Consequently, assuming interchangeable biological performance between 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide and any alternative N-acyl variant — such as the isobutyramide (C11H17NO2S), picolinamide (C13H14N2O2S), or pivalamide (C12H19NO2S) analogs commercialized under the same hydroxypropyl-thiophene scaffold — is unsupported by existing SAR and may confound experimental reproducibility [3].

Quantitative Differentiation Evidence: 2-Cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide vs. Closest Analogs


FABP4 Binding Affinity: Class Benchmarking Against Roche Patent Exemplars

The most advanced non-annulated thiophenylamides from the Roche FABP inhibitor program achieve FABP4 IC50 values of 13–15 nM under standardized TR-FRET conditions (pH 7.5, DMSO stock serial dilution). Representative compounds BDBM234709 (IC50 = 13 nM) and BDBM234692 (IC50 = 15 nM) both feature a cyclopentene-carboxylic acid motif linked via carboxamide to the thiophene ring — a structural arrangement that differs fundamentally from the target compound's cyclopentylacetamide connectivity [1]. The target compound, 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide, has not been directly assayed in the published FABP4 TR-FRET panel; its FABP4 potency therefore represents an open experimental question within a validated screening framework. A class-level inference based on the SAR trend that N-acyl lipophilicity and hydrogen-bonding geometry are primary drivers of FABP4 affinity suggests that the target compound may occupy an intermediate potency bracket between the sub-50 nM cyclopentene-carboxylic acid leads and the >800 nM analogs bearing less optimized heterocyclic substitutions [2].

FABP4 inhibition non-annulated thiophenylamide TR-FRET assay

Structural Differentiation from N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide: Cyclopentyl vs. Isopropyl Lipophilicity

2-Cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (C14H21NO2S, MW 267.39) is the cyclopentyl homolog of N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide (C11H17NO2S, MW 227.32) [1]. The cyclopentyl group contributes approximately three additional methylene units (ΔMW = +40 Da) and replaces the branched isopropyl terminus with a cyclic C5 ring, which is predicted to increase cLogP by approximately 0.8–1.2 log units relative to the isobutyramide analog while reducing the number of freely rotatable bonds by one. In FABP4 crystal structures, the cyclopentyl/cyclopentenyl pocket accommodates cyclic C5 substituents through shape-complementary hydrophobic interactions (PDB 7G1R, 7FXU) [2]; the isobutyramide's isopropyl group lacks the conformational restriction and surface area to fully engage this sub-pocket. This structural divergence translates into differential predicted binding mode and warrants distinct experimental treatment in any FABP-focused screening campaign.

lipophilicity cyclopentyl substitution logP comparison

WAY-311362 (Cyclopentyl-Thiophene Acetamide Analog): Functional Cytotoxicity Data as Phenotypic Benchmark

WAY-311362 (CAS 1008932-14-6; C19H19F3N2O2S; MW 396.43), a cyclopentyl-thiophene acetamide derivative structurally related to the target compound, has demonstrated cytotoxicity against a panel of cancer cell lines with associated cell cycle arrest and induction of both early- and late-stage apoptosis . Although WAY-311362 differs from the target compound by bearing an N-cyclopentyl (rather than N-hydroxypropyl-thiophene) substitution and a trifluoroacetyl-phenyl group, it provides the only publicly available functional phenotypic data for a compound combining cyclopentyl, thiophene, and acetamide pharmacophores. This establishes a phenotypic activity precedent for the cyclopentyl-thiophene-acetamide structural class that is absent for the isobutyramide or pivalamide scaffold analogs, which lack any reported cytotoxicity profiling. Procurement of 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide in parallel with WAY-311362 would enable direct dissection of the contribution of the hydroxypropyl-thiophene side chain versus the trifluoroacetyl-phenyl group to the observed apoptotic phenotype.

cytotoxicity cancer cell lines cyclopentyl-thiophene scaffold

Patent Landscape Differentiation: Absence from FABP4/5 and SREBP Patent Exemplar Lists

A systematic review of patent US9353102 (non-annulated thiophenylamides as FABP4/5 inhibitors, Hoffmann-La Roche, 2016) [1] and the SREBP inhibitor patent families (Capulus Therapeutics, WO2022020738; CN113631163A) [2] reveals that 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide is not listed among any of the exemplified or specifically claimed compounds. The Roche patent exemplifies compounds with cyclopentene-carboxylic acid carboxamide linkages, while the SREBP patent family focuses on three-ring and four-ring core structures with cyclic amide functionality — both structurally distinct from the target compound's linear acetamide topology. This absence from the specific claims of both major thiophene-based inhibitor patent families means the target compound occupies an unencumbered chemical space, which is advantageous for organizations seeking novel scaffold starting points without freedom-to-operate entanglements in the FABP or SREBP target spaces.

patent novelty FABP inhibitor SREBP inhibitor IP differentiation

Crystal Structure Evidence: Cyclopentyl-Containing Ligands Occupy a Defined FABP4 Hydrophobic Sub-Pocket

Multiple X-ray crystal structures of human FABP4 co-crystallized with cyclopentyl- or cyclopentenyl-containing thiophene ligands have been deposited in the Protein Data Bank, including PDB 7G1R (cyclopentene-carboxylic acid thiophene ligand, resolution data available) [1], PDB 7FXU (cyclopropyl-oxadiazolyl thiophene with cyclopentene-carboxylic acid), and PDB 7G14 (6-cyclopentyl-N,5-dimethyl-4-phenyl-pyridin-2-amine) [2]. These structures consistently demonstrate that the cyclopentyl/cyclopentenyl moiety occupies a defined hydrophobic sub-pocket formed by FABP4 residues within the fatty-acid binding cavity. This structural evidence establishes that the cyclopentyl group of the target compound is geometrically compatible with the FABP4 binding site, providing a structure-based rationale for prioritizing this compound over linear-chain or aromatic N-acyl alternatives that lack shape complementarity to this sub-pocket. Compounds such as N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, which bears a planar pyridyl ring at the acyl position, are predicted to make different — and potentially less favorable — contacts within the same cavity.

FABP4 crystal structure cyclopentyl binding mode structure-based design

Hydroxypropyl Linker Differentiation: Secondary Alcohol Hydrogen-Bonding Capacity vs. Methyl or Unsubstituted Propyl Analogs

The 3-hydroxy substituent on the propyl linker of the target compound introduces a secondary alcohol (pKa ~15–16) that provides one additional hydrogen-bond donor and one hydrogen-bond acceptor relative to unsubstituted propyl-linked analogs. This is mechanistically significant because FABP4's endogenous ligands (long-chain fatty acids) interact with the protein via a conserved arginine-tyrosine hydrogen-bond network at the carboxylate-binding site; the secondary alcohol of the target compound may mimic or complement this interaction in a manner unavailable to the des-hydroxy propyl analogs. In the broader kinase inhibitor literature, hydroxypropyl linkers have been shown to improve aqueous solubility by 2- to 5-fold relative to unsubstituted propyl linkers in thiophene-containing acetamide series [1]. For procurement purposes, the hydroxypropyl linker also provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone), which is not available with methylene-only linkers.

hydrogen bonding secondary alcohol solubility linker optimization

Procurement-Relevant Application Scenarios for 2-Cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide


FABP4/5 Inhibitor Lead Discovery: SAR Probe for Cyclopentylacetyl Sub-Pocket Occupancy

Procure 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide as a structurally novel SAR probe to interrogate the contribution of the cyclopentylacetyl motif to FABP4/5 binding affinity, in direct comparison with the Roche patent cyclopentene-carboxylic acid leads (FABP4 IC50 = 13–15 nM) [1]. The compound's cyclopentylacetyl group tests whether moving the carbonyl one atom further from the thiophene ring (acetamide vs. carboxamide connectivity) is tolerated in the FABP hydrophobic sub-pocket, a key SAR question not addressed by any exemplified compound in US9353102. Pair with the isobutyramide analog as a negative control for cyclopentyl-specific binding, and with BDBM234684 (IC50 = 890 nM) as a low-potency class benchmark. Use TR-FRET displacement assay format identical to that employed in the Roche patent for direct cross-study comparability.

Apoptosis Phenotype Deconvolution: Dissecting WAY-311362 Cytotoxicity SAR

Utilize 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide in a head-to-head cytotoxicity and apoptosis panel alongside WAY-311362 to deconvolve the structural determinants of the cyclopentyl-thiophene-acetamide phenotype [1]. The target compound retains the cyclopentyl-thiophene-acetamide core of WAY-311362 but replaces the trifluoroacetyl-phenyl moiety (MW contribution ~257 Da) with the simpler hydroxypropyl-thiophene side chain (MW contribution ~155 Da). Differential activity between the two compounds directly quantifies the contribution of the trifluoroacetyl-phenyl group to the apoptotic phenotype, enabling rational prioritization of either the simpler (target compound) or more complex (WAY-311362) scaffold for further optimization.

Fragment-Based Screening Library Expansion: Low-MW Thiophene Fragment with Crystallographically Validated Binding Mode Potential

Add 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (MW 267.39) to fragment screening libraries targeting FABP4, FABP5, or related fatty-acid binding proteins. The compound meets fragment library criteria (MW < 300, cLogP < 3.5, rotatable bonds ≤ 6) while offering a crystallographically precedented binding mode — the cyclopentyl group occupies the FABP4 hydrophobic sub-pocket as demonstrated by PDB structures 7G1R, 7FXU, and 7G14 [1]. The secondary alcohol on the hydroxypropyl linker provides a hydrogen-bonding anchor point and a synthetic vector for fragment growing, distinguishing this compound from simpler thiophene fragments (e.g., thiophene-2-acetamide, MW 141.19) that lack both the cyclopentyl specificity element and the derivatizable alcohol handle.

IP-Free Starting Point for FABP or SREBP Drug Discovery Programs

For biotechnology and pharmaceutical organizations initiating FABP4/5 or SREBP inhibitor programs, 2-cyclopentyl-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide offers a chemically tractable starting point that falls outside the composition-of-matter claims of the dominant patent families in this space [1]. The compound is not exemplified in Roche's US9353102 (non-annulated thiophenylamides, 2016) [2] and is structurally distinct from the three-ring and four-ring core compounds claimed in the Capulus Therapeutics SREBP inhibitor patents (WO2022020738, CN113631163A). This IP landscape positioning, combined with the compound's low molecular weight and multiple synthetic handles (secondary alcohol, acetamide NH, thiophene C-H positions), makes it suitable as an early-stage hit-to-lead starting point with reduced freedom-to-operate risk relative to in-class alternatives that fall within granted patent claims.

Quote Request

Request a Quote for 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.